

Technical Guide: Physicochemical Properties and Synthetic Routes of Cyclotetradecane-1,2-dione

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Compound of Interest

Compound Name: Cyclotetradecane-1,2-dione

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis, and potential biological relevance of **Cyclotetradecane-1,2-dione**.

Core Physicochemical Properties

Cyclotetradecane-1,2-dione is a cyclic organic compound featuring a 14-membered carbon ring with two adjacent ketone functional groups.^{[1][2]} Its chemical identity is well-defined, although experimentally determined physical properties such as melting and boiling points are not widely reported in available literature.^[3] Computed properties, however, provide valuable insight into its molecular characteristics.^{[1][4]} The compound has been identified in *Thymus vulgaris* (common thyme).^[1]

Quantitative Data Summary

The following table summarizes the key physicochemical data for **Cyclotetradecane-1,2-dione**.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₄ O ₂	[1] [3] [4]
Molecular Weight	224.34 g/mol	[1] [4]
IUPAC Name	cyclotetradecane-1,2-dione	[1] [4]
CAS Number	23427-68-1	[1]
Canonical SMILES	<chem>C1CCCCCCCC(=O)C(=O)CCC CC1</chem>	[1] [4]
InChI Key	MXTFEOYSFWGYJD- UHFFFAOYSA-N	[1] [4]
Topological Polar Surface Area	34.1 Å ²	[1] [4]
XLogP3-AA (Computed)	4.3	[1]
Melting Point	Not available	[3]
Boiling Point	Not available	[3]

Experimental Protocols

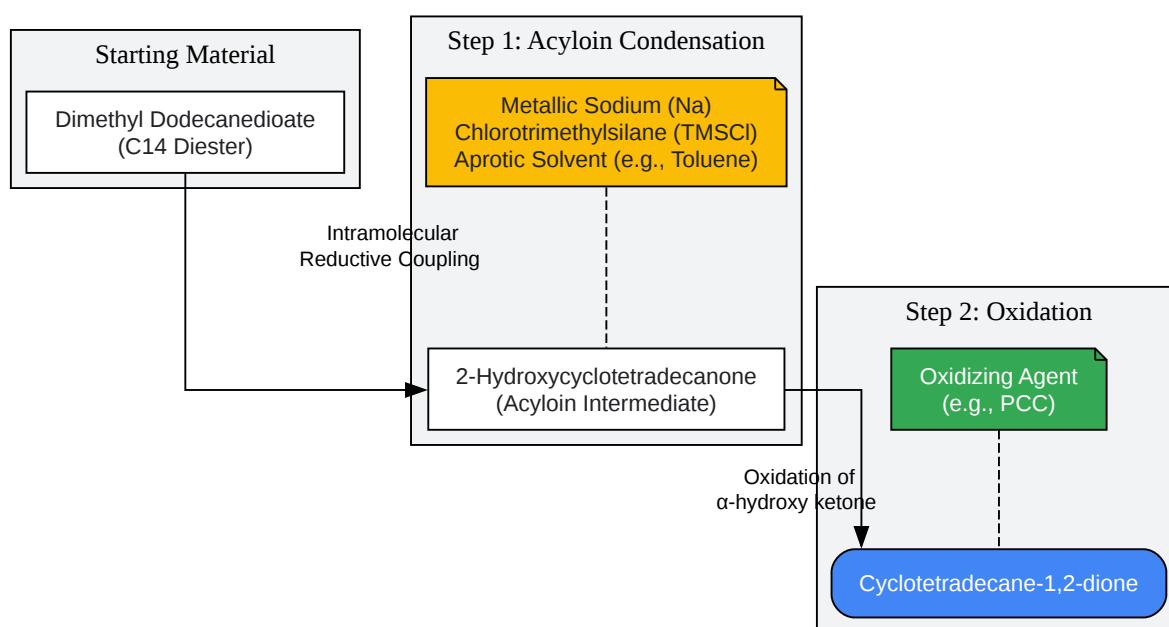
A key synthetic route to cyclic 1,2-diones involves a two-step process starting from a long-chain diester. This process includes an intramolecular acyloin condensation followed by an oxidation step.

Step 1: Intramolecular Acyloin Condensation

The synthesis begins with an appropriate C₁₄ dicarboxylic acid ester, such as dimethyl dodecanedioate. This diester undergoes an intramolecular reductive coupling reaction in the presence of metallic sodium in an aprotic solvent like toluene or xylene.[\[1\]](#)[\[3\]](#)[\[4\]](#) This reaction, known as the Acyloin condensation, is particularly effective for forming large rings (10-20 carbons).[\[5\]](#) The mechanism involves a radical coupling of the two ester groups, which are held in proximity on the surface of the sodium metal, leading to the formation of a cyclic α-hydroxy ketone, in this case, 2-hydroxycyclotetradecanone.[\[4\]](#)[\[5\]](#) To improve yields and prevent side reactions like the Dieckmann condensation, a trapping agent such as chlorotrimethylsilane is often added.[\[3\]](#)[\[4\]](#)

Step 2: Oxidation of 2-hydroxycyclotetradecanone

The resulting cyclic acyloin (2-hydroxycyclotetradecanone) is then oxidized to yield the final product, **Cyclotetradecane-1,2-dione**.^[6] This transformation can be achieved using a variety of oxidizing agents.^[6] Mild oxidizing agents are preferred to avoid cleavage of the carbon-carbon bond. Reagents such as Pyridinium chlorochromate (PCC) or those used in a Swern oxidation are suitable for converting the secondary alcohol of the acyloin into a ketone, thus forming the 1,2-dione.^{[7][8]}



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Diagram 1: General synthetic workflow for **Cyclotetradecane-1,2-dione**.

Potential Biological Activity & Signaling Pathways

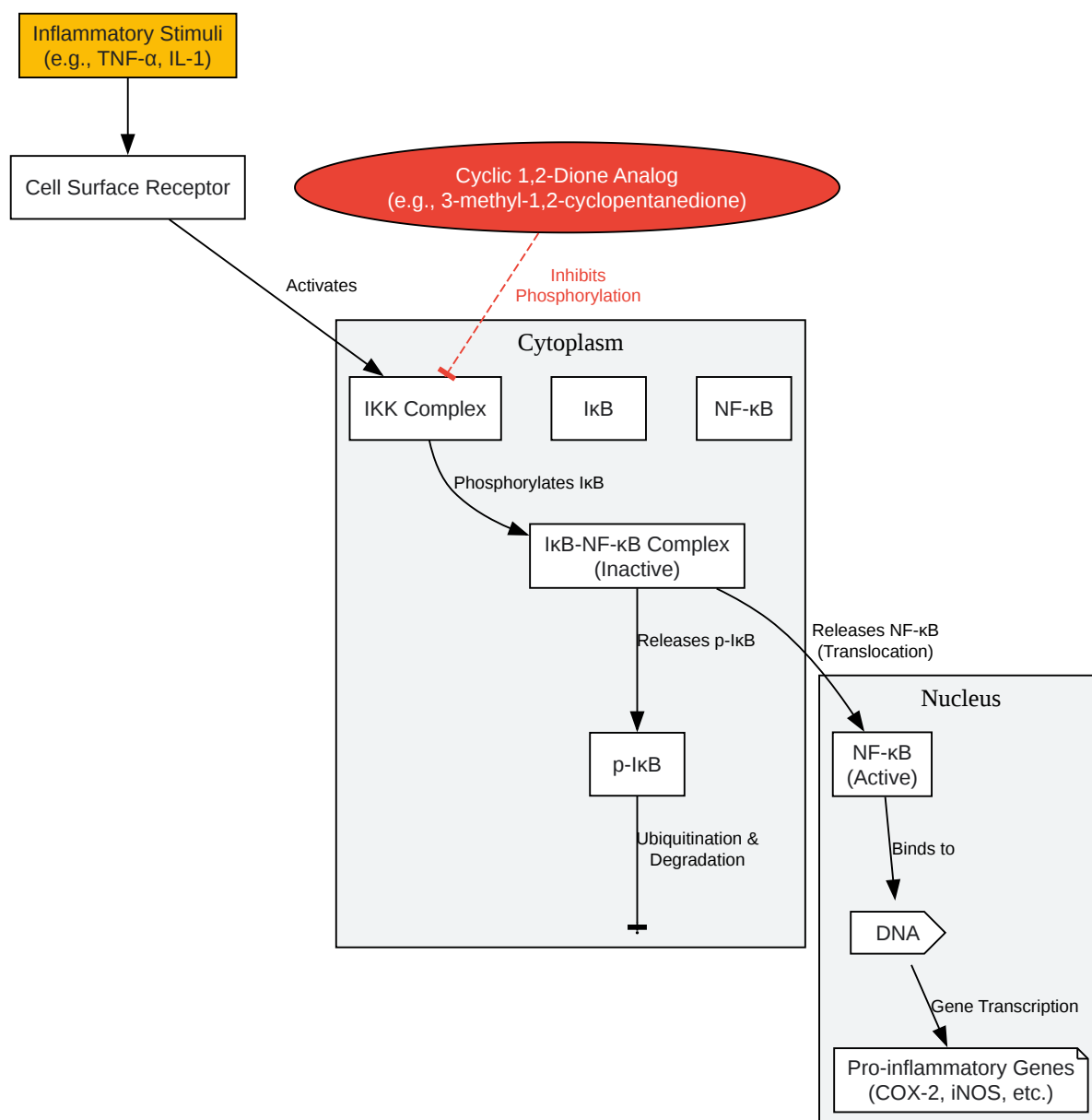
While direct studies on the biological activity of **Cyclotetradecane-1,2-dione** are limited, the 1,2-dione functional group within a carbocyclic ring is a feature of molecules with known

biological effects. For instance, other cyclic diones have been investigated as potential bioisosteres for carboxylic acids in drug design.^[2]

A notable example from a related class of compounds is 3-methyl-1,2-cyclopentanedione, which has demonstrated potent anti-inflammatory effects.^[8] Studies have shown that this smaller cyclic dione can down-regulate the age-related NF- κ B (nuclear factor-kappa B) signaling cascade.^[8] It achieves this by reducing the phosphorylation of the inhibitor I κ B, which in turn prevents the translocation of NF- κ B into the nucleus.^[8] This action suppresses the expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, and various interleukins.^[8]

Given these findings, it is plausible that **Cyclotetradecane-1,2-dione** could exhibit similar biological activities. The following diagram illustrates the NF- κ B signaling pathway and the inhibitory action demonstrated by the analogous compound, 3-methyl-1,2-cyclopentanedione.

Disclaimer: The following signaling pathway has not been experimentally validated for **Cyclotetradecane-1,2-dione**. It is presented as a hypothetical model based on the known activity of a structurally similar compound, 3-methyl-1,2-cyclopentanedione, to guide potential future research.



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Diagram 2: Potential modulation of the NF-κB pathway by a cyclic 1,2-dione.

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